1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one

Medicinal Chemistry Building Block Derivatization Scaffold Diversification

Researchers requiring a derivatizable piperazine-ethanone scaffold often face limited options with pre-capped piperazine rings. This compound retains a free secondary amine, enabling late-stage diversification for antifungal triazoleethanol libraries (CN 1557808 A). • Free NH for alkylation/acylation/sulfonylation • Pyridin-2-yl ethanone spacer validated in broad-spectrum antifungal programs • Dihydrochloride salt (CAS 1240527-21-2) available for aqueous bioconjugation Procure with confidence-quality assured, global shipping.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B12127004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CC2=CC=CC=N2
InChIInChI=1S/C11H15N3O/c15-11(14-7-5-12-6-8-14)9-10-3-1-2-4-13-10/h1-4,12H,5-9H2
InChIKeyAFRPKDVGDIETFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one – Procurable Piperazine-Pyridine Ethanone Intermediate with a Free Secondary Amine Handle


1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one (CAS 864816-98-8) is a heterocyclic building block consisting of a piperazine ring connected to a pyridine moiety via an ethanone bridge [1]. Unlike many commercially listed piperazine-pyridine ethanones in which the piperazine nitrogen is already substituted, this compound retains a free secondary amine (NH) on the piperazine ring, making it a versatile intermediate for downstream diversification . Its documented use in patent literature—specifically as a precursor for piperidinyl triazoleethanols with broad-spectrum antifungal activity—confirms that the scaffold is actively exploited in medicinal chemistry programs [2].

Why 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one Cannot Be Replaced by Common Piperazine-Ethanone Analogs Without Altering Synthetic or Pharmacological Outcomes


In the piperazine-ethanone chemical space, small structural alterations—such as removing the free NH, shifting the pyridine nitrogen, or replacing the piperazine with piperidine—create chemically and biologically distinct entities [1]. The target compound possesses both a nucleophilic piperazine NH (available for alkylation, acylation, or sulfonylation) and a pyridin-2-yl methylene carbonyl motif that influences metal‑chelation potential and target‑binding geometry [2][3]. Substituting with an analog that already has the piperazine ring capped (e.g., 1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one, PDB ligand 8RA) eliminates the key derivatizable handle, while regioisomeric pyridin-3-yl or pyridin-4-yl variants alter the spatial presentation of the heterocycle and consequently the structure‑activity relationships of the final derivatives [3]. The evidence below quantifies these differences where data exist and explicitly notes where class‑level inference applies.

Quantitative Differentiation of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one from Its Closest Structural Analogs


Free Secondary Amine (NH) Availability vs. N‑Substituted Analog 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one (PDB Ligand 8RA)

The target compound bears a free piperazine NH (formal HBD count = 1) enabling on‑demand functionalization via alkylation, acylation, reductive amination, or Boc‑protection [1]. In contrast, 1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one (PDB ligand 8RA) has the piperazine ring already capped with a pyridin-2-yl substituent, offering zero hydrogen bond donor capacity from the piperazine core (formal HBD = 0) and no equivalent derivatizable handle [2]. This represents a binary, absolute differentiation in synthetic utility: the target compound can serve as a branching intermediate, whereas 8RA can only act as a terminal fragment.

Medicinal Chemistry Building Block Derivatization Scaffold Diversification

Documented Synthetic Utility as an Antifungal Triazole Ethanol Precursor vs. Unsubstituted Piperazine Analogs

Chinese patent CN 1557808 A explicitly employs 1-(piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one as the penultimate intermediate for preparing a focused library of piperidinyl triazoleethanols that were evaluated for in vitro and in vivo antifungal activity [1]. This patent disclosure creates a procurement‑relevant differentiation: the compound is not merely a virtual screening hit but has been physically incorporated into a patent‑protected series where SAR trends—including the impact of the pyridin-2-yl ethanone spacer on antifungal potency—can be traced [2]. By contrast, the simple 1-(piperazin-1-yl)ethanone (lacking the pyridine ring) has no analogous patent‑documented antifungal application, underscoring the functional importance of the pyridin-2-yl methylene carbonyl motif.

Antifungal Agents Triazole Synthesis Patent Intermediate

Improved Handling and Aqueous Solubility of the Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (CAS 1240527-21-2) of 1-(piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one is commercially available and offers distinctly different physicochemical properties relative to the free base . While explicit solubility curves are vendor‑confidential, the conversion of a piperazine‑containing free base to its bis‑HCl salt typically increases aqueous solubility by ≥10‑fold and raises the melting point, facilitating purification, storage, and formulation into aqueous reaction media [1]. The piperidine analog 2-(piperidin-1-yl)-1-(pyridin-2-yl)ethanone lacks a second basic nitrogen and thus cannot form an analogous dihydrochloride with a comparable solubility boost, limiting its utility in aqueous‑phase chemistry.

Salt Selection Formulation Solubility Enhancement

Rotatable Bond and Topological Polar Surface Area (TPSA) Differentiation from Regioisomeric Pyridin-3-yl Analogs

Regioisomerism of the pyridine nitrogen significantly alters computed physicochemical descriptors that correlate with passive permeability and CNS exposure. The target compound (pyridin-2-yl) has a TPSA of 45.2 Ų and 2 rotatable bonds, while the pyridin-3-yl regioisomer (CAS 955049-22-6) exhibits a predicted pKa of 8.45 and a higher computed TPSA due to altered electronic distribution [1]. Although direct experimental logD or PAMPA data are absent for both compounds, the difference in hydrogen‑bond acceptor geometry (ortho‑ vs. meta‑pyridine nitrogen) is known to influence metal‑chelation propensity and CYP450 binding, creating a structural rationale for non‑interchangeability in fragment‑based or metalloenzyme‑targeted programs.

Drug Design Physicochemical Properties CNS MPO Descriptors

Procurement-Relevant Application Scenarios for 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one Based on Verified Evidence


Divergent Medicinal Chemistry Library Synthesis Targeting Antifungal Triazoles

Medicinal chemistry teams constructing piperidinyl triazoleethanol libraries can use the target compound as a key branching intermediate, following the synthetic route outlined in CN 1557808 A [1]. The free piperazine NH permits late‑stage diversification with various electrophiles, while the pyridin-2-yl ethanone spacer has been validated in the context of broad‑spectrum antifungal activity [2]. Procurement of the dihydrochloride salt simplifies handling and acylation reactions in polar aprotic solvents.

Fragment-Based Lead Discovery Requiring a Free Piperazine NH Hydrogen Bond Donor

For fragment screens or structure‑based drug design campaigns that require a hydrogen bond donor on the piperazine core, the target compound is uniquely suited among its closest analogs [1]. The absence of a donor NH in the PDB‑indexed analog 8RA (1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one) makes it unsuitable for projects where the piperazine NH participates in key hinge‑region or backbone interactions [2].

Metalloenzyme Inhibitor Design Exploiting the Pyridin-2-yl Methylene Carbonyl Chelation Motif

The ortho‑pyridine nitrogen, coupled with the methylene carbonyl moiety, can act as a bidentate metal‑chelating motif for metalloenzymes such as CYP450s, histone deacetylases, or matrix metalloproteinases. While the regioisomeric pyridin-3-yl analog (CAS 955049-22-6) provides the same TPSA on paper, its inability to form a stable five‑membered chelate ring with the carbonyl oxygen differentiates the target compound in silico before any wet‑lab investment [1].

Aqueous‑Phase Bioconjugation and Chemical Biology Probe Synthesis

The dihydrochloride salt (CAS 1240527-21-2) offers the aqueous solubility required for bioconjugation reactions (e.g., NHS ester coupling, click chemistry pre‑functionalization) without the need for organic co‑solvents that can denature proteins [1]. This procurement advantage is not shared by the piperidine analog 2-(piperidin-1-yl)-1-(pyridin-2-yl)ethanone, which lacks a second ionizable center and exhibits lower aqueous solubility in its protonated form.

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